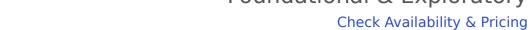


Physicochemical Properties of Ethyl 3-hydroxy-3-methylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals


Introduction

Ethyl 3-hydroxy-3-methylhexanoate is an organic compound with potential applications in various fields of chemical research and development. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, and application, particularly in areas such as flavor and fragrance chemistry, as well as a building block in organic synthesis.

This technical guide provides a summary of the available physicochemical data for this compound and its close structural analogue, Ethyl 3-hydroxyhexanoate. Due to the limited availability of experimental data for **Ethyl 3-hydroxy-3-methylhexanoate** in public literature, the properties of Ethyl 3-hydroxyhexanoate are presented as a reference. This guide also outlines detailed experimental protocols for the determination of key physicochemical parameters.

Physicochemical Properties of Ethyl 3hydroxyhexanoate (Structural Analogue)

The following tables summarize the known physicochemical properties of Ethyl 3-hydroxyhexanoate.

Table 1: General and Chemical Properties of Ethyl 3-

<u>hydroxyhexanoate</u>

Property	Value
Molecular Formula	C8H16O3[1]
Molecular Weight	160.21 g/mol [1]
IUPAC Name	ethyl 3-hydroxyhexanoate[1]
CAS Number	2305-25-1[1][2]
SMILES	CCCC(CC(=O)OCC)O[1]
InChI Key	LYRIITRHDCNUHV-UHFFFAOYSA-N[1]

Table 2: Physical Properties of Ethyl 3-

hydroxyhexanoate

Property	Value	Conditions
Appearance	Colorless to pale yellow clear liquid	(est)[3]
Boiling Point	90-92 °C[2][4]	at 14 mmHg
101.00 to 102.00 °C[1]	at 14.00 mm Hg	
85.00 to 90.00 °C[3]	at 10.00 mm Hg	_
Density	0.974 g/mL[2][4]	at 25 °C
Specific Gravity	0.97000 to 0.98400	at 25.00 °C
Refractive Index	1.428 (n20/D)[2][4]	at 20 °C
1.42600 to 1.43000	at 20.00 °C	
Flash Point	94.44 °C (202.00 °F)	TCC[3]
Vapor Pressure	0.006000 mmHg	at 25.00 °C (est)[3]
Vapor Density	5.5	(Air = 1)[3]

Check Availability & Pricing

Table 3: Solubility and Organoleptic Properties of Ethyl

3-hvdroxyhexanoate

Property	Description
Solubility	Insoluble in water and oils; Soluble in alcohol.[1] [3]
Odor	Fruity, grape, woody, burnt wood, hay, spicy, pineapple, cranberry, dusty.[3]
Organoleptic Profile	Grape, green, citrus, fruity, sweet.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of liquid compounds like **Ethyl 3-hydroxy-3-methylhexanoate**.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.

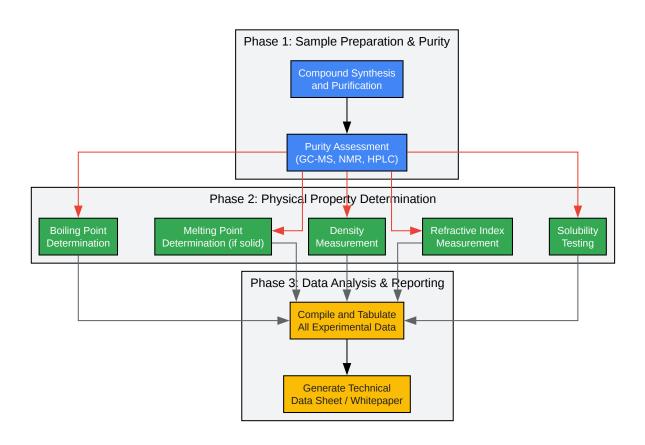
- Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the heat is transferred uniformly.
- Heating: The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination of a Liquid

The density of a liquid can be determined by measuring its mass and volume.

- Mass Measurement: A clean, dry pycnometer (or a graduated cylinder) is weighed on an analytical balance.
- Volume Measurement: The pycnometer is filled with the liquid, and the excess is removed to
 ensure the volume is exactly the calibrated volume of the pycnometer. If using a graduated
 cylinder, the volume is read directly from the markings.
- Mass of Liquid: The pycnometer filled with the liquid is weighed again. The mass of the liquid
 is the difference between this mass and the mass of the empty pycnometer.
- Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Determination


The refractive index of a liquid is measured using a refractometer.

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is switched on. The user looks
 through the eyepiece and adjusts the controls until the dividing line between the light and
 dark fields is sharp and centered in the crosshairs.
- Reading: The refractive index is read directly from the scale. The temperature at which the
 measurement is taken should also be recorded, as the refractive index is temperaturedependent.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical compound.

Click to download full resolution via product page

Caption: Workflow for the physicochemical characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]
- 3. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]
- 4. ETHYL 3-HYDROXYHEXANOATE | 2305-25-1 [chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical Properties of Ethyl 3-hydroxy-3-methylhexanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609670#physicochemical-properties-of-ethyl-3-hydroxy-3-methylhexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com